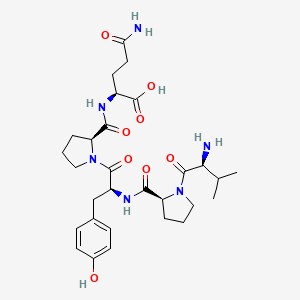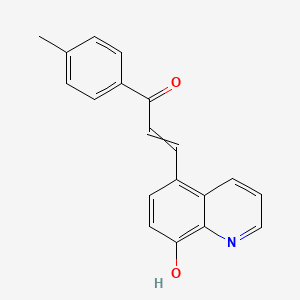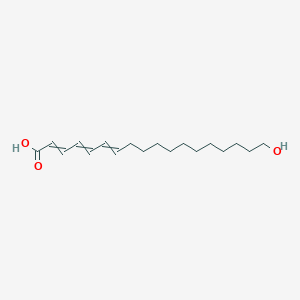
18-Hydroxyoctadeca-2,4,6-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Hydroxyoctadeca-2,4,6-trienoic acid is a unique fatty acid derivative characterized by the presence of hydroxyl and conjugated triene functionalities. This compound is of significant interest due to its potential biological activities and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 18-Hydroxyoctadeca-2,4,6-trienoic acid typically involves the oxidation of octadecatrienoic acids. For instance, enzymatic oxidation of (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid in red algae can yield this compound . The reaction conditions often include the use of specific enzymes that facilitate the oxidation process, leading to the formation of the hydroxyl group at the 18th carbon position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the enzymatic oxidation process or developing chemical synthesis routes that can be scaled up efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
18-Hydroxyoctadeca-2,4,6-trienoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional hydroxyl or keto groups.
Reduction: Reduction reactions can convert the triene system into a more saturated form.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
Major products formed from these reactions include various hydroxylated or keto derivatives, as well as saturated fatty acids depending on the specific reaction conditions employed .
Wissenschaftliche Forschungsanwendungen
18-Hydroxyoctadeca-2,4,6-trienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Its role in biological systems, particularly in lipid metabolism and signaling pathways, is of interest.
Medicine: Potential therapeutic applications are being explored, including its anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 18-Hydroxyoctadeca-2,4,6-trienoic acid involves its interaction with specific molecular targets and pathways. For example, it can modulate lipid signaling pathways by acting as a ligand for certain receptors or enzymes involved in lipid metabolism. The hydroxyl group at the 18th position plays a crucial role in its biological activity, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9S,10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid: Another hydroxylated fatty acid with similar structural features but differing in the position of the hydroxyl group.
(9Z,11E,15Z)-(13S)-13-Hydroxyoctadeca-9,11,15-trienoic acid: Similar in having a hydroxyl group and triene system but with variations in the double bond positions.
Uniqueness
18-Hydroxyoctadeca-2,4,6-trienoic acid is unique due to its specific hydroxylation pattern and conjugated triene system, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
873072-89-0 |
|---|---|
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
18-hydroxyoctadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C18H30O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h6,8,10,12,14,16,19H,1-5,7,9,11,13,15,17H2,(H,20,21) |
InChI-Schlüssel |
ZALZJWKAEHMXRH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC=CC=CC=CC(=O)O)CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


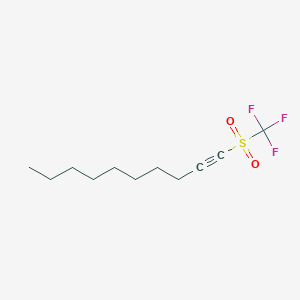

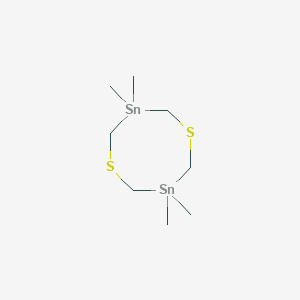
![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
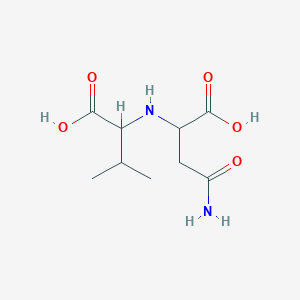
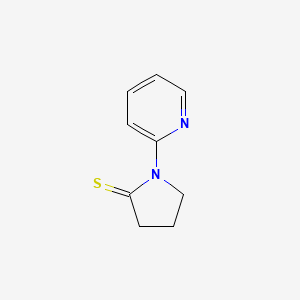
propanedinitrile](/img/structure/B14199672.png)
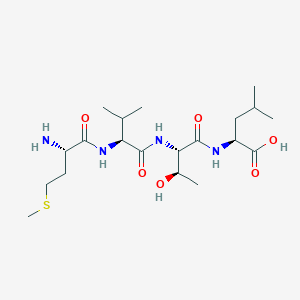
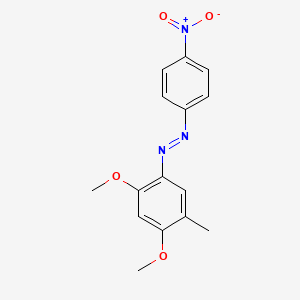
![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
